Triazolealanine
Overview
Description
Triazolealanine is a non-proteinogenic α-amino acid that is structurally derived from alanine, where one of the methyl hydrogens is replaced by a 1,2,4-triazol-3-yl group . This compound is notable for its unique structure, which combines the properties of both alanine and triazole, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Triazolealanine, a non-proteinogenic α-amino acid, is a derivative of alanine where one of the methyl hydrogens is replaced by a 1,2,4-triazol-3-yl group . The primary targets of this compound and its derivatives are essential proteins for bacteria, such as DNA gyrase, glucosamine-6-phosphate synthase, dihydrofolate reductase (DHFR), and SecA ATPase .
Mode of Action
This compound interacts with its targets by inhibiting their function. For instance, it has been shown that 1,2,4-triazole derivatives have inhibitory potential against DNA gyrase, an enzyme that introduces supercoiling into DNA . This interaction results in changes to the bacterial DNA structure, affecting its replication and transcription processes.
Biochemical Pathways
The inhibition of these essential proteins by this compound affects various biochemical pathways. For example, the inhibition of DNA gyrase disrupts DNA replication, while the inhibition of glucosamine-6-phosphate synthase disrupts the synthesis of glucosamine-6-phosphate, a critical component of bacterial cell walls .
Result of Action
The result of this compound’s action is the disruption of essential bacterial processes, leading to bacterial death. By inhibiting key proteins and disrupting critical biochemical pathways, this compound prevents bacteria from carrying out necessary functions for survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions, potentially affecting the efficacy of this compound . Additionally, factors such as pH and temperature can influence the stability of this compound.
Biochemical Analysis
Biochemical Properties
Triazolealanine interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit sterol synthesis, which is a crucial biochemical reaction . The nature of these interactions is largely due to the structural characteristics of this compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by inhibiting sterol synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition. It inhibits sterol synthesis, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is rapidly eliminated, primarily in the urine and mostly as the parent compound . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Metabolic Pathways
This compound is involved in the metabolic pathway of sterol synthesis. It interacts with enzymes involved in this pathway, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triazolealanine typically involves the introduction of a triazole ring into the alanine structure. One common method is the reaction of alanine with a triazole derivative under specific conditions that facilitate the formation of the desired compound. For instance, the reaction can be carried out using a base such as sodium hydroxide in an aqueous medium, followed by the addition of a triazole derivative .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Triazolealanine undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted this compound derivatives .
Scientific Research Applications
Triazolealanine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: this compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: The compound is investigated for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: this compound derivatives are used in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Triazolealanine can be compared with other similar compounds, such as:
Histidine: Both this compound and histidine contain nitrogen-rich heterocyclic rings, but this compound has a triazole ring, while histidine has an imidazole ring.
Triazole: Triazole itself is a simpler compound compared to this compound, which has an additional amino acid moiety.
Alanine: Alanine is the parent compound of this compound, lacking the triazole ring.
Uniqueness: this compound’s uniqueness lies in its combination of the properties of both alanine and triazole, making it a versatile compound with diverse applications in various fields of research .
Properties
IUPAC Name |
2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-3(5(10)11)1-4-7-2-8-9-4/h2-3H,1,6H2,(H,10,11)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPORZWUTKSILW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10109-05-4 | |
Record name | α-Amino-1H-1,2,4-triazole-5-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10109-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triazolealanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010109054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC76227 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4-triazolyl-3-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Triazolealanine (specifically 1,2,4-triazole-3-alanine) acts as a histidine analog, interfering with histidine metabolism. Its primary target is the histidine biosynthetic pathway. [, , , , , ]
- Target: this compound inhibits the enzyme phosphoribosyl-ATP pyrophosphorylase, the first enzyme in the histidine biosynthesis pathway. [] This inhibition leads to a decrease in histidine production. [, ]
- Downstream effects: The reduced availability of histidine affects various cellular processes. For instance, in Escherichia coli, this compound substitutes for histidine during protein synthesis, resulting in the production of non-functional alkaline phosphatase subunits. These subunits cannot assemble correctly, disrupting enzyme function. [] In Arabidopsis thaliana, this compound primarily inhibits root elongation rather than directly affecting pigment biosynthesis. []
ANone: While the provided abstracts lack detailed spectroscopic data, some information about this compound structure can be extracted:
A: this compound resistance has been a powerful tool for developing bacterial strains capable of producing large quantities of histidine. [, , , ]
- Selection of mutants: Researchers use this compound to screen for bacteria with mutations that confer resistance to the compound. Many of these resistant mutants overproduce histidine. [, , , ] For example, this approach has been successfully employed in species like Corynebacterium glutamicum, Arthrobacter citreus, Brevibacterium flavum, Bacillus megaterium, Bacillus subtilis, and Nocardia globerula. [, ]
- Mechanism: The resistance often stems from alterations in the histidine biosynthesis pathway, such as feedback-insensitive enzymes or increased expression of pathway enzymes. [, ] These changes ultimately lead to the accumulation and excretion of histidine into the culture medium. [, , ]
A: Yes, resistance to this compound has been observed and studied, particularly in the context of developing histidine-producing bacterial strains. [, , , , ]
- Mechanisms of resistance: Several mechanisms contribute to this compound resistance:
- Altered enzyme regulation: Mutations can lead to enzymes in the histidine biosynthesis pathway that are less sensitive to feedback inhibition by this compound. []
- Increased enzyme production: Some resistant strains overexpress the enzymes involved in histidine biosynthesis, effectively overcoming the inhibitory effect of this compound. [, ]
A: Research suggests that this compound can act as a conditional inhibitor in certain bacterial species. [, ]
- Carbon source dependency: In Serratia marcescens, the inhibitory effect of this compound on growth varies depending on the carbon source utilized by the bacteria. [, ] This suggests that the metabolic state of the cell, influenced by the carbon source, impacts the efficacy of this compound.
- Intracellular pool size: The sensitivity of Serratia marcescens to this compound appears inversely correlated with the intracellular concentration of histidine. [, ] This observation suggests that when histidine levels are high, the inhibitory effect of this compound is less pronounced.
A: this compound has been a valuable tool in unraveling the regulatory mechanisms governing histidine biosynthesis. [, ]
- Repression control: Studies using Salmonella typhimurium showed that this compound could repress the formation of histidyl-transfer RNA synthetase. [] This effect was dependent on the functionality of the first enzyme in the histidine biosynthetic pathway, suggesting a link between histidine biosynthesis and the regulation of histidyl-tRNA synthetase. []
- Regulatory mutants: By isolating and characterizing this compound-resistant mutants, researchers have gained insights into the genetic control of histidine biosynthesis and its connection to other cellular processes. [] These mutants have shed light on the role of histidyl-tRNA in regulating histidine operon expression. []
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